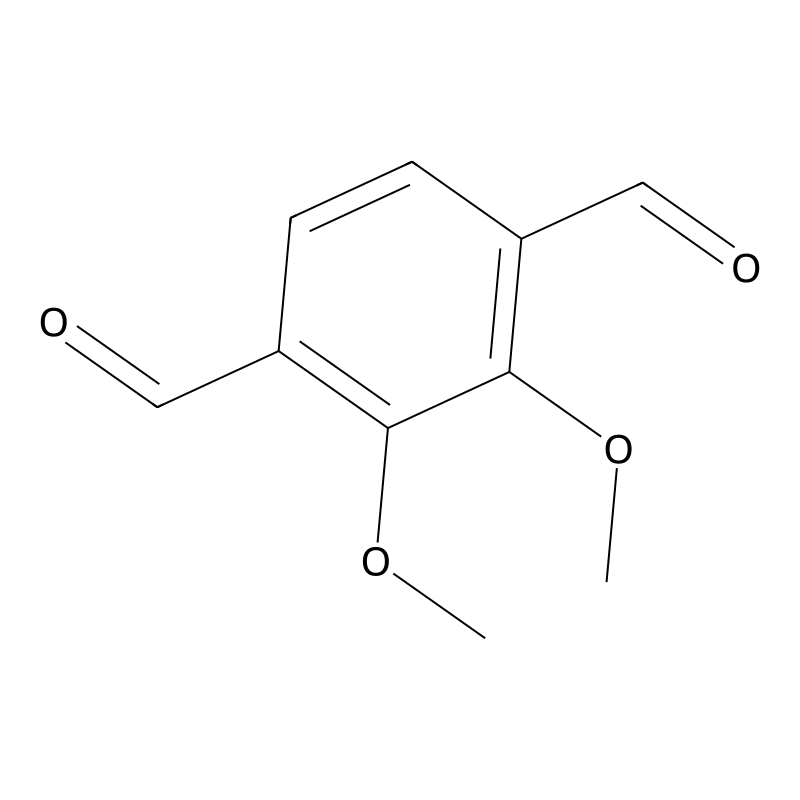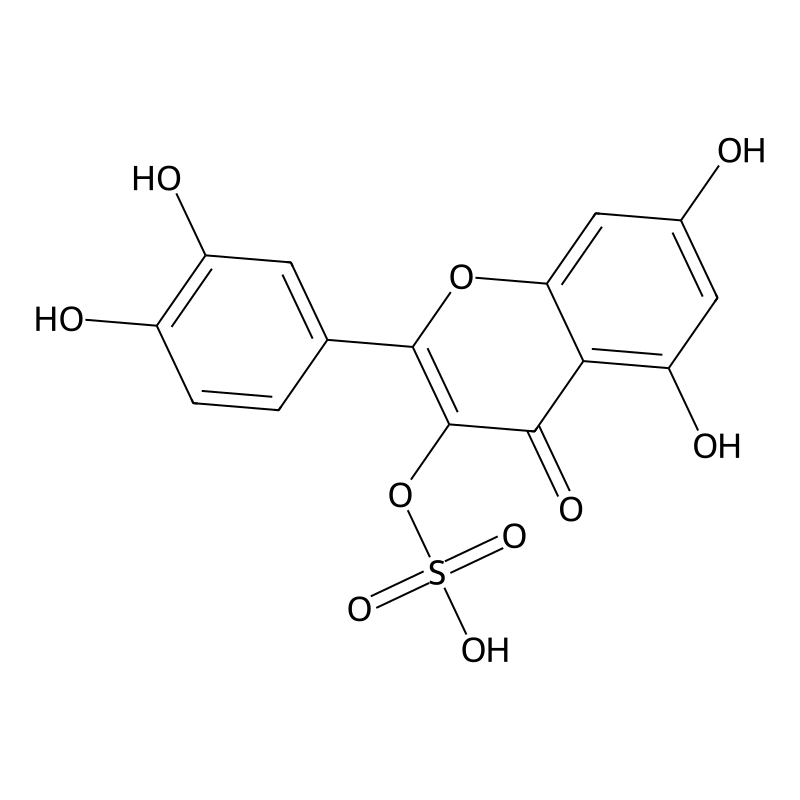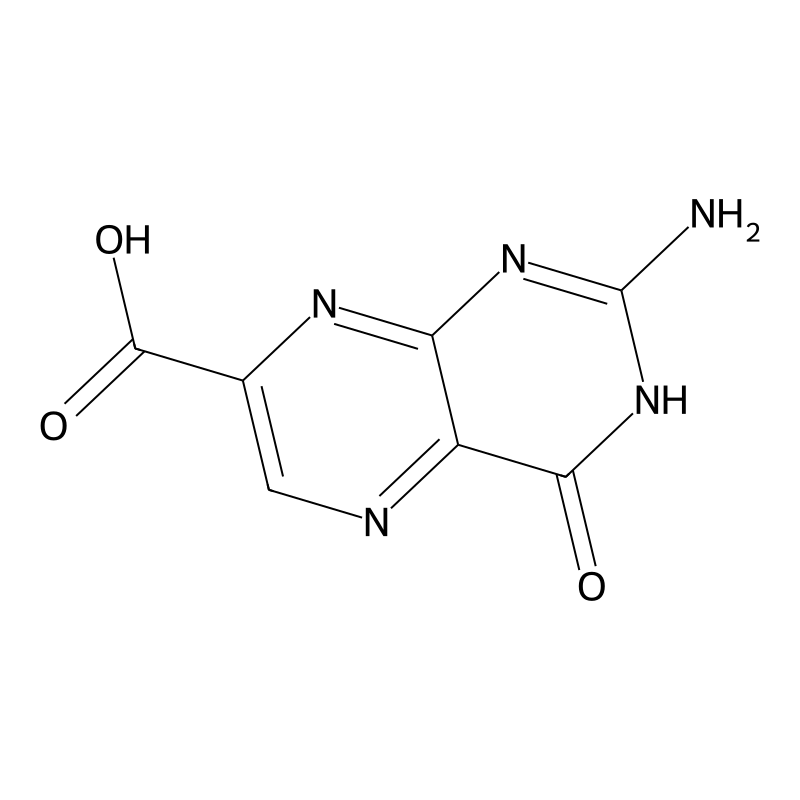2,3-Dimethoxyterephthalaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Detection of 2,4,6-Trinitrophenol in Water
Wound Healing and Antimicrobial Applications
Scientific Field: Biomedical Engineering
Wound Healing and Antimicrobial Applications in Covalent Organic Frameworks (COFs)
Summary of Application: Covalent organic frameworks (COFs) are crystal-like organic structures prepared from appropriately pre-designed construction block precursors . They have been developed for versatile applications such as sensing/imaging, cancer theranostics, drug delivery, tissue engineering, wound healing, and antimicrobials . It can be inferred that 2,3-Dimethoxyterephthalaldehyde could potentially be used in the synthesis of these COFs .
Environmental Remediation
Scientific Field: Environmental Science
Summary of Application: Covalent organic framework materials have been widely developed in the field of environmental remediation, including sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation . It can be inferred that 2,3-Dimethoxyterephthalaldehyde could potentially be used in the synthesis of these materials .
Selective Extraction of Endogenous Peptides
Scientific Field: Biochemistry
Summary of Application: A novel nanoporous covalent organic framework (COF) was prepared and successfully applied for selective extraction of endogenous peptides from human serum . This novel COF exhibited strong retention and high adsorption capacity toward peptides, as well as efficient exclusion of large proteins .
Oncotherapy
Summary of Application: Covalent organic frameworks (COFs) have been developed for versatile applications such as sensing/imaging, cancer theranostics, drug delivery, tissue engineering, wound healing, and antimicrobials . It can be inferred that 2,3-Dimethoxyterephthalaldehyde could potentially be used in the synthesis of these COFs .
2,3-Dimethoxyterephthalaldehyde is an organic compound characterized by the molecular formula . It is a derivative of terephthalaldehyde, distinguished by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring. This unique substitution pattern contributes to its reactivity and potential applications in various fields, including material science and biochemistry. The compound is recognized for its role in synthesizing covalent organic frameworks (COFs) and other advanced materials due to its structural properties that facilitate electron delocalization and covalent bonding with other molecules.
- Oxidation: The aldehyde groups can be oxidized to form carboxylic acids, specifically yielding 2,3-dimethoxyterephthalic acid.
- Reduction: The aldehyde groups can be reduced to alcohols, producing 2,3-dimethoxybenzyl alcohol.
- Condensation: The compound readily forms Schiff bases (imines) when reacted with amines under acidic or basic conditions, facilitating the formation of stable intermediates.
Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Condensation Conditions: Acidic or basic environments promote imine formation, with water as a byproduct.
Research into the biological activity of 2,3-dimethoxyterephthalaldehyde suggests potential applications in biomedical fields. Its derivatives are being explored as fluorescent probes for detecting specific biomolecules. Moreover, ongoing studies are investigating its utility in drug delivery systems and as a building block for pharmaceuticals, highlighting its relevance in therapeutic contexts.
The synthesis of 2,3-dimethoxyterephthalaldehyde typically involves condensation reactions. One common method includes the reaction of 2,5-dimethoxyterephthalaldehyde with various amines in the presence of acetic acid and a solvent mixture such as mesitylene and dioxane. This approach allows for the selective formation of the desired product while optimizing yield and purity .
Industrial Production
In industrial settings, methods for synthesizing this compound often mirror laboratory techniques but are scaled for efficiency. Continuous flow reactors may be employed to enhance yield and reduce costs during production.
The applications of 2,3-dimethoxyterephthalaldehyde span multiple scientific fields:
- Material Science: It is utilized in creating covalent organic frameworks known for their high surface area and stability.
- Environmental Science: COFs derived from this compound have been developed for environmental remediation applications such as sewage treatment and gas separation.
- Biomedical Engineering: Its derivatives are investigated for use in drug delivery systems and tissue engineering .
The interaction studies involving 2,3-dimethoxyterephthalaldehyde primarily focus on its ability to form covalent bonds with various functional groups. The aldehyde groups react with amines to generate imines, which can further interact with metal ions or other reactive species. This reactivity underpins its utility in synthesizing complex organic molecules and advanced materials .
Several compounds share structural similarities with 2,3-dimethoxyterephthalaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Terephthalaldehyde | Lacks methoxy groups | Less reactive; serves as a baseline for comparison |
| 2,5-Dimethoxyterephthalaldehyde | Methoxy groups at different positions | Different reactivity profile due to methoxy positioning |
| 2,3-Dimethoxy-5-methylbenzaldehyde | Additional methyl group | Alters electronic properties compared to parent compound |
| 5-Hydroxy-4-methoxyisophthalaldehyde | Hydroxy group instead of aldehyde | Different functional properties impacting reactivity |
| 2,3-Dimethoxy-4-methylbenzaldehyde | Methyl group at position 4 | Affects steric hindrance and reactivity |
Uniqueness
The uniqueness of 2,3-dimethoxyterephthalaldehyde lies in its dual aldehyde functionality combined with specific methoxy substitutions. This configuration enhances its reactivity compared to similar compounds, making it particularly suitable for synthesizing covalent organic frameworks and other advanced materials. Its ability to form stable imines further distinguishes it from monoaldehyde counterparts .








